3,3,4,4,4-Pentafluorobutan-1-amine
Description
Significance of Fluorine Incorporation in Organic Molecules for Advanced Chemical Research
The strategic introduction of fluorine atoms into organic molecules is a powerful and widely utilized strategy in modern chemical research. Fluorine, being the most electronegative element, imparts unique properties to organic compounds that are often not achievable with other elements. tandfonline.com Its van der Waals radius is comparable to that of a hydrogen atom, allowing it to act as a bioisostere of hydrogen, yet its electronic effects are vastly different. tandfonline.com This substitution can dramatically alter a molecule's physical, chemical, and biological characteristics. tandfonline.com
One of the most significant consequences of fluorination is the increased metabolic stability of a molecule. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it resistant to cleavage by metabolic enzymes, such as the Cytochrome P450 family. mdpi.com This enhanced stability often leads to improved pharmacokinetic profiles for drug candidates, a critical aspect of medicinal chemistry. tandfonline.com
Furthermore, the incorporation of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups. For instance, introducing fluorine atoms near an amine group typically weakens its basicity due to the strong electron-withdrawing inductive effect of fluorine. nih.govalfa-chemistry.com This modulation is crucial for optimizing a drug's interaction with its biological target and for controlling its solubility and membrane permeability. Lipophilicity, another key parameter in drug design, is also significantly influenced by fluorination. While fluorination of aromatic systems tends to increase lipophilicity, the effect on aliphatic chains can be more complex, sometimes leading to a decrease, which can be leveraged to fine-tune a molecule's properties. nih.govmdpi.com These combined effects underscore why approximately one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs.
Impact of Fluorine Incorporation on Molecular Properties
| Property | Effect of Fluorination | Significance in Research |
|---|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond. tandfonline.com | Enhances drug half-life and bioavailability. tandfonline.com |
| Acidity/Basicity (pKa) | Modulated by fluorine's strong inductive effect. nih.govalfa-chemistry.com | Optimizes drug-receptor interactions and solubility. |
| Lipophilicity | Generally increases, but can be tailored. nih.govmdpi.com | Affects membrane permeability and absorption. mdpi.com |
| Binding Affinity | Can be enhanced through specific interactions (e.g., hydrogen bonds). tandfonline.com | Improves potency and selectivity of bioactive molecules. |
Overview of Fluorinated Amines as Key Intermediates in Contemporary Organic Synthesis
Fluorinated amines, including perfluorinated aliphatic amines like 3,3,4,4,4-Pentafluorobutan-1-amine, are recognized as highly valuable building blocks in modern organic synthesis. alfa-chemistry.com Their utility stems from the unique combination of a basic nitrogen center and a fluorinated alkyl chain, which allows for the construction of complex molecules with desirable properties for applications in medicine and agriculture. alfa-chemistry.com
The synthesis of fluorinated amines is an active area of research, with several established and emerging methodologies. alfa-chemistry.comnih.gov A common approach is the hydrogenation reduction of readily available fluorine-containing nitro compounds. alfa-chemistry.com Another powerful strategy is the fluoroamination of alkenes, which can introduce both the fluorine and amine functionalities in a single step. alfa-chemistry.com More recent developments have focused on creating novel reagents and protocols, such as using carbon dioxide (CO2) or carbon disulfide (CS2) as C1 sources for the synthesis of carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which can then be converted to trifluoromethylamines. nih.govacs.orgresearchgate.net
These synthetic intermediates are crucial for accessing a wide range of more complex fluorinated molecules. alfa-chemistry.com For instance, they are used in the synthesis of fluorinated analogs of existing drugs to improve their efficacy and metabolic stability. tandfonline.com The amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of heterocyclic structures, while the fluorinated tail confers the unique properties associated with organofluorine compounds. acs.org The demand for novel fluorinated amines continues to grow as researchers explore new ways to leverage the remarkable effects of fluorine in the design of advanced materials and bioactive compounds. alfa-chemistry.com
Common Synthetic Routes to Fluorinated Amines
| Synthetic Method | Description | Key Features |
|---|---|---|
| Hydrogenation Reduction | Reduction of fluorine-containing nitro compounds using a catalyst (e.g., Pd/C) and hydrogen. alfa-chemistry.com | Utilizes readily available starting materials. alfa-chemistry.com |
| Fluoroamination of Alkenes | Simultaneous addition of a fluorine atom and an amino group across a double bond. alfa-chemistry.com | Atom-economical, one-step process. alfa-chemistry.com |
| From Carbamoyl/Thiocarbamoyl Fluorides | Conversion of amines to (thio)carbamoyl fluorides, followed by desulfurative/deoxygenative fluorination. nih.govacs.org | Access to trifluoromethylamines and related structures. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F5N/c5-3(6,1-2-10)4(7,8)9/h1-2,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURPAZMWFFRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139978-28-2 | |
| Record name | 3,3,4,4,4-Pentafluorobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3,4,4,4 Pentafluorobutan 1 Amine and Analogous Perfluorinated Aliphatic Amines
Aminofluorination of Fluorinated Alkenes
The direct 1,2-aminofluorination of alkenes is an ideal strategy for the one-step synthesis of β-fluorinated amines from readily available starting materials. nih.govnih.gov However, the synthesis of valuable β-fluorinated alkylamines has been challenging due to the incompatibility of electrophilic fluoride (B91410) sources with electron-rich alkylamines. nih.govnih.gov
Recent advancements have led to the development of copper-catalyzed three-component aminofluorination of diverse alkenes and 1,3-dienes. nih.govnih.gov This method utilizes O-benzoylhydroxylamines as alkylamine precursors and Et₃N•3HF as a commercially available and inexpensive fluoride source. nih.govnih.gov The reaction proceeds with high regioselectivity and tolerates a variety of functional groups, providing a practical route to a broad range of β-fluorinated electron-rich alkylamines. nih.govnih.gov Mechanistic studies suggest the involvement of aminyl radical species and carbon-radical intermediates. nih.govnih.gov
Palladium-catalyzed aminofluorination of alkenes has also been successfully employed in the total synthesis of fluorinated alkaloids, demonstrating the power of this method in constructing complex molecules. acs.org The diastereoselectivity of this reaction can be significantly influenced by the choice of solvent and reagents. acs.org
Hydrofluorination of Aziridines Catalyzed by Lewis Bases
The ring-opening of aziridines with a fluoride source is another effective strategy for the synthesis of β-fluoroamines. organic-chemistry.orgacs.orgnih.gov Lewis base catalysis can be used to promote the in situ generation of amine-HF reagents from benzoyl fluoride and a non-nucleophilic alcohol. organic-chemistry.orgacs.orgnih.gov This "latent HF source" overcomes many of the challenges associated with traditional amine-HF reagents, such as their corrosiveness and functional group incompatibility. acs.orgucla.edu
This protocol exhibits a broad scope with respect to aziridine (B145994) substitution and N-protecting groups, allowing for the synthesis of a wide variety of β-fluoroamines in high yields and with excellent regio- and diastereoselectivity. organic-chemistry.orgacs.orgnih.gov The reaction can be performed under mild conditions and can even be scaled up without the need for strict air or moisture exclusion. ucla.edu A significant advantage of this method is that the products can often be isolated in high purity without the need for column chromatography. ucla.edu This methodology provides access to medicinally relevant β-fluoroamine building blocks, including enantioenriched fluorinated amino acids. organic-chemistry.org
Table 3: Comparison of Aminofluorination and Aziridine Hydrofluorination
| Method | Starting Materials | Key Features |
| Aminofluorination of Alkenes | Alkenes, Amine Precursors, Fluoride Source | Direct, one-step synthesis; good for diverse β-fluoroalkylamines. nih.govnih.gov |
| Hydrofluorination of Aziridines | Aziridines, Latent HF Source | High yields and selectivity; mild conditions; broad substrate scope. organic-chemistry.orgacs.orgnih.gov |
Transition Metal-Catalyzed Syntheses of Aliphatic Fluoroamines
Transition metal catalysis has become a powerful tool for constructing complex aliphatic amines from simpler precursors, offering high efficiency and selectivity. nih.govacs.org Palladium and copper are among the most utilized metals, enabling a variety of transformations including C-H functionalization, cross-coupling reactions, and fluoroalkylation. nih.gov These methods often operate under milder conditions than traditional approaches and can provide access to novel chemical structures, including those with challenging fluorinated moieties. nih.govacs.org
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming fluorinated amines is a significant area of research. A notable advancement is the palladium-catalyzed arylation of fluoroalkylamines with aryl halides (bromides and chlorides). nih.gov These reactions are challenging because the fluoroalkyl groups reduce the basicity of the amine, and the resulting fluorinated aniline (B41778) products can be unstable under typical C-N coupling conditions that use strong bases and high temperatures. nih.gov
To overcome these challenges, specific ligand and base systems have been developed. For instance, palladium complexes with biarylphosphine ligands like AdBippyPhos, in combination with a milder base such as potassium phenoxide, have been shown to effectively catalyze the coupling of amines like 2,2,2-trifluoroethylamine (B1214592) with various aryl halides. nih.gov Mechanistic studies suggest that the reaction proceeds through the coordination of the amine to an aryl-palladium intermediate, followed by deprotonation. The choice of a bulky monophosphine ligand is crucial for the reaction's success. nih.gov
Other palladium-catalyzed methods relevant to fluoroamine synthesis include the stereoselective synthesis of fluoroalkenes via C-F bond activation and the fluorination of allylic chlorides. acs.orgnih.gov In the latter, computational and experimental studies point to a mechanism where an allylpalladium fluoride intermediate is key, acting as both the nucleophile and the precursor to the electrophile in a homobimetallic transition state for C-F bond formation. acs.org
Table 1: Examples of Palladium-Catalyzed Reactions for Fluoroamine Synthesis
| Reaction Type | Catalyst/Ligand | Key Reagents | Product Type | Ref |
|---|---|---|---|---|
| N-Arylation of Fluoroalkylamines | [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl bromide, K-phenoxide | N-Aryl-fluoroalkylamine | nih.gov |
| Allylic Fluorination | Pd(0) / PPh₃ | Allylic chloride, AgF | Allylic fluoride | acs.org |
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for generating radical intermediates under mild conditions. acs.orgacs.org Copper(I) complexes, particularly those with phenanthroline-based ligands, are effective photoredox catalysts that can facilitate a wide range of fluoroalkylation reactions. acs.organu.edu.au
The general mechanism involves the excitation of the photocatalyst by visible light. The excited state can then engage in either an oxidative or reductive quenching cycle, depending on the reaction components. acs.orgacs.org In a typical scenario for fluoroalkylation, the excited photocatalyst reduces a fluoroalkyl source (e.g., a perfluoroalkyl iodide) to generate a fluoroalkyl radical. This radical can then add to an unsaturated system like an alkene or arene, leading to the formation of a new C-C bond. acs.orgacs.org
The synergy between photoredox and copper catalysis provides a potent method for C(sp³)–heteroatom bond formation. nih.gov In these systems, a photocatalyst generates a carbon-centered radical, which is then captured by a Cu(II) species. Subsequent reductive elimination from the copper center forges the desired bond. nih.gov This dual catalytic approach has been successfully applied to introduce fluoroalkyl groups into a variety of organic molecules. nih.govyoutube.com The choice of photocatalyst, ligands, and additives is critical for controlling reaction efficiency and selectivity. acs.orgacs.org
Table 2: Copper-Catalyzed Photoredox Fluoroalkylation
| Catalyst System | Fluoroalkyl Source | Substrate | Reaction Type | Ref |
|---|---|---|---|---|
| Cu(I) complex / Visible Light | Perfluoroalkyl Iodide | Alkenes, Alkynes, Arenes | Radical Fluoroalkylation | acs.orgacs.org |
Organocatalytic and Biocatalytic Pathways for Enantioselective Fluoroamine Synthesis
The development of enantioselective methods for synthesizing chiral fluoroamines is of paramount importance for the pharmaceutical industry. Both organocatalysis and biocatalysis have proven to be powerful strategies for achieving high levels of stereocontrol.
Organocatalytic approaches have been successfully employed for the asymmetric synthesis of β- and γ-fluoroamines. nih.govresearchgate.net One effective strategy involves the organocatalytic α-fluorination of an aldehyde, followed by reduction to a stable β-fluoroalcohol intermediate. This chiral building block can then be converted to the corresponding β-fluoroamine via displacement of a leaving group with an amine, or to a γ-fluoroamine through a cyanide displacement and subsequent nitrile reduction. nih.gov This method provides access to either enantiomer of the product by using the corresponding enantiomer of the organocatalyst. nih.gov Another innovative approach uses hydrogen bonding phase-transfer catalysis with potassium fluoride (KF), a safe and inexpensive fluorine source, to synthesize β-fluoroamines in high yield and enantioselectivity. acs.org This system employs a chiral bis-urea catalyst to bring the otherwise insoluble KF into the organic phase. acs.org
Biocatalysis offers a complementary and highly selective means of creating chiral fluorinated molecules. Researchers have repurposed naturally occurring enzymes and engineered them through directed evolution to perform challenging C-F bond-forming reactions. nih.gov For example, a non-heme iron enzyme has been evolved to catalyze the enantioselective C(sp³)-H fluorination of various substrates with high activity and selectivity. nih.gov In a different approach, ene reductase enzymes have been used for the first biocatalytic asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral alkyl fluorides with high enantiomeric excess. chemrxiv.org These enzymatic methods represent a significant step toward more sustainable and selective fluorine chemistry.
Table 3: Comparison of Enantioselective Fluoroamine Synthesis Methods
| Method | Catalyst/Enzyme | Key Transformation | Advantages | Ref |
|---|---|---|---|---|
| Organocatalysis | Chiral Proline Derivatives | α-Fluorination of aldehydes | Access to both enantiomers, stable intermediates | nih.gov |
| Organocatalysis | Chiral Bis-Urea | Phase-transfer fluorination with KF | Uses inexpensive KF, high enantioselectivity | acs.org |
| Biocatalysis | Evolved Non-heme Iron Enzyme | Enantioselective C(sp³)-H fluorination | High selectivity, operates on unactivated C-H bonds | nih.gov |
| Biocatalysis | Ene Reductase | Asymmetric reduction of α-fluoroenones | High enantiomeric excess, sustainable | chemrxiv.org |
Synthesis Utilizing C1 Sources for Carbamoyl (B1232498) and Thiocarbamoyl Fluoride Precursors
A novel and sustainable strategy for synthesizing fluorinated amines involves the use of simple C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂). nih.govacs.org These methods provide access to valuable intermediates such as carbamoyl fluorides and thiocarbamoyl fluorides, which can be further elaborated into other fluorinated amine derivatives. nih.govresearchgate.net
The synthesis of carbamoyl fluorides can be achieved by reacting an amine with CO₂ to form a carbamate (B1207046) in situ. This carbamate is then treated with a deoxyfluorinating reagent to yield the desired carbamoyl fluoride. nih.gov This approach avoids the use of highly toxic reagents like phosgene (B1210022) derivatives, which were historically used for this transformation. nih.gov
Similarly, thiocarbamoyl fluorides can be prepared from amines and CS₂. The key step is a fluorinative desulfurization of the dithiocarbamate (B8719985) intermediate, which can be accomplished using reagents like (diethylamino)sulfur trifluoride (DAST). researchgate.net These thiocarbamoyl fluorides are not just stable compounds but also versatile synthetic intermediates. For instance, they can be converted into trifluoromethylamines through a desulfurinative fluorination process, often using a silver(I) fluoride reagent. acs.org
Table 4: Synthesis of Fluorinated Amine Precursors from C1 Sources
| C1 Source | Amine Type | Key Reagent | Intermediate Product | Final Product Example | Ref |
|---|---|---|---|---|---|
| CO₂ | Primary/Secondary | Deoxyfluorinating reagent | Carbamoyl fluoride | - | nih.gov |
Development and Application of Novel Fluorinating Reagents in Aliphatic Amine Functionalization
The development of new and more effective fluorinating reagents is crucial for advancing the synthesis of complex organofluorine compounds. These reagents offer alternative pathways for introducing fluorine that can be milder, more selective, or applicable to a broader range of substrates.
Fluoroalkyl Amino Reagents (FARs), such as the Yarovenko and Ishikawa reagents, have long been used for the selective dehydroxyfluorination of alcohols. nih.gov More recently, their utility has been expanded. For example, DAST, a related reagent, has been employed for the direct, base-free synthesis of amides from carboxylic acids and amines at room temperature, proceeding through an acyl fluoride intermediate. acs.org This highlights the ability of such reagents to facilitate transformations beyond simple fluorination.
Electrophilic N-F reagents, including Selectfluor and N-fluorobenzenesulfonimide (NFSI), are traditionally viewed as electrophilic fluorine sources. wikipedia.org However, they have been shown to act as efficient fluorine atom transfer agents to carbon-centered radicals. This reactivity has enabled the development of numerous radical fluorination methods, such as the fluorodecarboxylation of carboxylic acids and the direct fluorination of remote, unactivated C(sp³)–H bonds, often mediated by metal catalysts or photoredox catalysis. wikipedia.orgrsc.org
The in situ generation of reactive fluorinating species is another powerful strategy. For example, Lewis base catalysis can be used to generate amine-HF reagents from stable precursors like benzoyl fluoride and a non-nucleophilic alcohol. organic-chemistry.orgacs.org This "latent" HF source can then be used for reactions like the hydrofluorination of aziridines to produce β-fluoroamines under mild conditions, avoiding the handling of highly corrosive traditional amine-HF reagents. organic-chemistry.orgacs.org
Table 5: Selected Modern Fluorinating Reagents and Applications
| Reagent Class | Example Reagent | Typical Application | Key Feature | Ref |
|---|---|---|---|---|
| Aminosulfurane | DAST | Deoxyfluorination; Amide synthesis | Forms acyl fluoride intermediate from carboxylic acid | acs.org |
| Electrophilic N-F | Selectfluor, NFSI | Radical C-H fluorination; Decarboxylative fluorination | Acts as a fluorine atom source for radicals | wikipedia.org |
| Latent HF Source | Benzoyl Fluoride / HFIP | Hydrofluorination of aziridines | In situ generation of amine-HF with Lewis base catalyst | organic-chemistry.orgacs.org |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3,3,4,4,4 Pentafluorobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organofluorine Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the analysis of organofluorine compounds. slideshare.netaiinmr.com The spin-1/2 nucleus of ¹⁹F, its 100% natural abundance, and high gyromagnetic ratio make it highly amenable to NMR studies, providing exceptional sensitivity. wikipedia.orgnih.gov
¹⁹F NMR Spectroscopy for Structural Elucidation and Reaction Monitoring
¹⁹F NMR spectroscopy is a powerful tool for unequivocally identifying fluorine-containing compounds and determining their molecular structure. aiinmr.comwikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, offering detailed insights into the molecular architecture. nih.govnih.gov This sensitivity allows researchers to confirm the successful incorporation of fluorine into a molecule and to pinpoint its exact location within the structure. aiinmr.com
The wide range of chemical shifts in ¹⁹F NMR, spanning approximately 800 ppm, provides excellent spectral dispersion, minimizing signal overlap and facilitating the analysis of complex molecules. wikipedia.org For organofluorine compounds specifically, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups. wikipedia.org This broad range is advantageous for resolving structurally similar fluorinated compounds.
Furthermore, ¹⁹F NMR is invaluable for monitoring the progress of reactions involving fluorinated species. aiinmr.com Changes in the ¹⁹F NMR spectrum, such as the appearance of new peaks or shifts in existing ones, provide real-time information on the conversion of starting materials to products. aiinmr.com The coupling between ¹⁹F nuclei and other nuclei, like ¹H and ¹³C, provides additional structural information through the analysis of splitting patterns. wikipedia.org
Impact of Fluorine Substitution on ¹H and ¹³C NMR Chemical Shifts
The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of neighboring protons (¹H) and carbons (¹³C) in an NMR spectrum. This effect is primarily due to the inductive deshielding of the nuclei by fluorine.
In ¹H NMR, protons on carbons adjacent to a fluorinated carbon will experience a downfield shift. The magnitude of this shift diminishes with increasing distance from the fluorine atoms. While direct through-bond coupling between ¹H and ¹⁹F is observable, the complexity it introduces to the spectrum is a key indicator of fluorine's presence.
In ¹³C NMR, the effect of fluorine substitution is even more pronounced. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), and their signals are often split into multiplets (e.g., a quartet for a CF₃ group). researchgate.netblogspot.com This coupling can extend over multiple bonds (²JCF, ³JCF, etc.), providing valuable information for structural assignment. blogspot.com The carbon signals of fluorinated groups can sometimes appear in unexpected regions of the spectrum; for instance, a trifluoromethyl (CF₃) group can show up in the aromatic region. blogspot.com The spreading of signal intensity across these multiplets can sometimes make fluorinated carbons difficult to detect in spectra with a low signal-to-noise ratio. blogspot.com
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 3,3,4,4,4-Pentafluorobutan-1-amine
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C1 | 3.0-3.5 | 35-45 | t |
| C2 | 2.0-2.5 | 30-40 | m |
| C3 | - | 110-120 | m |
| C4 | - | 115-125 | qt |
| NH₂ | 1.0-2.0 | - | s (broad) |
Note: Predicted values are based on general principles and data for similar fluorinated amines. Actual experimental values may vary.
Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis
Mass spectrometry is an essential technique for the analysis of organofluorine compounds, offering high sensitivity and specificity for their identification and structural elucidation. numberanalytics.com It provides crucial information about the molecular weight and elemental composition of a compound.
The fragmentation patterns observed in the mass spectrum are particularly informative. The presence of fluorine atoms often directs the fragmentation pathways, leading to characteristic ions. Analysis of these fragments can help to piece together the structure of the parent molecule. numberanalytics.comacs.org Tandem mass spectrometry (MS/MS) is especially useful for this purpose, as it allows for the isolation and further fragmentation of specific ions, providing more detailed structural information. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS) for Product Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). waters.comresearchgate.net This level of precision allows for the confident determination of a compound's elemental formula. pfasolutions.org For complex mixtures or in cases where isomeric compounds are present, the combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for separating and identifying individual components. chemrxiv.org The high resolving power of HRMS is critical for distinguishing between compounds with very similar masses, a common challenge in the analysis of complex environmental or biological samples containing per- and polyfluoroalkyl substances (PFAS). waters.comdigitellinc.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.04932 |
| [M+Na]⁺ | 186.03126 |
| [M-H]⁻ | 162.03476 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and the carbon-fluorine (C-F) bonds.
Primary amines typically exhibit two N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com Additionally, a broad N-H wagging band may be observed between 910 and 665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of strong C-F stretching bands, typically in the region of 1400-1000 cm⁻¹, would be a clear indicator of the fluorinated nature of the compound.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Asymmetric & Symmetric Stretch | 3500-3200 (two bands) |
| N-H | Bending (Scissoring) | 1650-1580 |
| C-N | Stretch | 1250-1020 |
| C-F | Stretch | 1400-1000 (strong, multiple bands) |
| N-H | Wagging | 910-665 (broad) |
Chromatographic Separation and Analysis Techniques for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound, both in terms of assessing its purity and analyzing it within complex mixtures. biotage.comncert.nic.in High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.govnih.gov
The choice of stationary phase (column) and mobile phase (eluent) is critical for achieving optimal separation. For fluorinated compounds, both hydrocarbon-based and fluorocarbon-based columns and eluents can be employed. nih.govnih.gov The unique property of "fluorophilicity," the affinity of fluorinated compounds for fluorinated phases, can be exploited to achieve separations that are challenging with conventional chromatography. nih.govnih.gov For instance, using a fluorocarbon column with a hydrocarbon eluent can enhance the separation of fluorinated from non-fluorinated compounds. nih.govnih.gov
For basic amines like this compound, challenges can arise in normal-phase chromatography using silica (B1680970) columns due to interactions between the basic amine and the acidic silica. biotage.com This can be mitigated by adding a competing amine to the mobile phase or by using reversed-phase chromatography with an adjusted mobile phase pH. biotage.com The derivatization of amines, for example with pentafluoropropionic acid anhydride, can also improve their chromatographic behavior and detectability, particularly in complex biological samples analyzed by LC-MS/MS. nih.gov
Gas Chromatography–Mass Spectrometry (GC–MS) and Liquid Chromatography–Mass Spectrometry (LC–MS)
Mass spectrometry, coupled with chromatographic separation, provides powerful tools for the definitive identification and quantification of this compound.
Gas Chromatography–Mass Spectrometry (GC–MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Fluorinated compounds can generally be analyzed by GC-MS; however, challenges can arise. jeol.com Amines, in particular, may exhibit poor chromatographic performance due to their polarity, leading to peak tailing and interaction with the GC column. vt.edu Furthermore, under typical Electron Ionization (EI), the high-energy fragmentation can sometimes prevent the observation of a clear molecular ion, which is crucial for determining the molecular weight of an unknown. jeol.com
To address these issues, derivatization is often employed to decrease polarity, increase volatility, and produce characteristic mass spectra. vt.edu Reagents like propyl chloroformate can be used to create derivatives suitable for GC analysis. vt.edu For certain analytes, tert-butyldimethylsilyl (t-BDMS) derivatization has also proven effective for GC-MS analysis. nih.gov
Alternatively, softer ionization techniques can be utilized. Chemical Ionization (CI) is less energetic than EI and is more likely to produce a prominent protonated molecule or adduct ion, thus confirming the molecular weight. jeol.comnih.gov Field Ionization (FI) is an even softer method capable of preserving the molecular ion of volatile compounds that fragment easily under EI or CI. jeol.com For fluorinated compounds, Negative-ion Chemical Ionization (NICI) is a particularly sensitive technique, as the electronegative fluorine atoms promote the formation of stable negative ions, leading to high-abundance signals and low detection limits. nih.gov
Liquid Chromatography–Mass Spectrometry (LC–MS)
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry, making it an exceptionally potent analytical technique. A key advantage of LC-MS for amine analysis is that derivatization is often not required for detection, as it is with UV or fluorescence detectors. acs.org
For the analysis of this compound, Electrospray Ionization (ESI) in the positive ion mode would typically be employed. waters.commn-net.com In the ESI source, the amine group readily accepts a proton to form the protonated molecule, [M+H]⁺, which can be detected by the mass spectrometer. The mobile phase composition, particularly pH, is a critical parameter. waters.com Using a basic mobile phase can neutralize the amine, increasing its retention on a reversed-phase column and improving peak shape. waters.com
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by isolating a specific precursor ion (e.g., the [M+H]⁺ ion) and fragmenting it to produce characteristic product ions. acs.orgnih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for accurate quantification even in complex biological or environmental matrices. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and unambiguous identification of the compound. nih.govresearchgate.net
Predicted mass spectrometry data for this compound provides valuable information for method development. The predicted collision cross-section (CCS) is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. uni.lu
Table 2: Predicted LC-MS Adducts and Collision Cross Sections for this compound This data is predicted and sourced from computational models. uni.lu It is interactive and can be sorted or filtered.
| Adduct Type | Adduct Formula | Predicted m/z | Predicted CCS (Ų) | Ionization Mode |
|---|---|---|---|---|
| Protonated | [M+H]⁺ | 164.04932 | 126.3 | Positive |
| Sodiated | [M+Na]⁺ | 186.03126 | 134.6 | Positive |
| Ammoniated | [M+NH₄]⁺ | 181.07586 | 146.4 | Positive |
| Potassiated | [M+K]⁺ | 202.00520 | 133.2 | Positive |
| Deprotonated | [M-H]⁻ | 162.03476 | 120.1 | Negative |
| Formate Adduct | [M+HCOO]⁻ | 208.04024 | 142.6 | Negative |
Applications of 3,3,4,4,4 Pentafluorobutan 1 Amine As a Versatile Chemical Building Block
Role in Advanced Materials Science and Polymer Precursors
The integration of fluorine into polymers can significantly enhance their properties. As a fluorinated amine, 3,3,4,4,4-Pentafluorobutan-1-amine is a key precursor in the synthesis of advanced materials and polymers.
Fluoropolymers are known for their high-performance characteristics, and the synthesis of these materials often involves the polymerization of fluorinated monomers. The primary amine group of this compound allows it to act as a reactive monomer. It can be incorporated into polymer backbones through reactions like polycondensation, forming amide or imine linkages. The resulting polymers benefit from the presence of the pentafluorobutyl side chains, which can confer properties such as low surface energy, hydrophobicity, and high thermal stability. These characteristics are highly sought after in the development of specialty coatings, membranes, and seals for demanding environments. The use of functional fluoromonomers is a critical aspect of creating tailored fluoropolymers. rushim.ru Furthermore, the ability of amines to be grafted onto surfaces makes such compounds useful in creating advanced functional adsorbent materials. mdpi.com
The amine functionality of this compound enables its conversion into a variety of other functional monomers. Through derivatization, the amine group can be transformed into polymerizable groups like acrylates or methacrylates. For example, reaction with acryloyl chloride would yield a fluorinated acrylamide (B121943) monomer. Polymers derived from such monomers, like poly(pentafluorophenyl acrylate), serve as versatile precursors for multifunctional materials through post-polymerization modification with amines and other nucleophiles. researchgate.net This strategy allows for the synthesis of polymers with precisely controlled properties, where the fluorinated component provides a stable, low-energy matrix, and the functional groups introduced via the amine handle can be used for cross-linking, grafting, or introducing other specific functionalities.
Utility in Organic Synthesis as a Synthetic Intermediate
In organic synthesis, the introduction of fluorinated moieties is a widely used strategy to modulate the properties of molecules. This compound serves as a practical intermediate for introducing the C4F5 group.
As a primary amine, this compound is a versatile nucleophile. It can participate in a wide array of chemical transformations to build more complex molecular architectures. For instance, it can be used in nucleophilic substitution reactions or as a component in multicomponent reactions to form a variety of fluorinated products. The synthesis of fluorinated imines, which are themselves important intermediates, can be achieved through the condensation of fluorinated amines with aldehydes or ketones. nih.govmdpi.com These reactions provide pathways to a diverse range of complex molecules where the pentafluorobutyl group is a key structural feature.
The reactivity of the amine group is central to the derivatization of this compound into new chemical entities. This process is crucial for discovering molecules with unique properties and functions. The amine can be readily converted into amides, sulfonamides, carbamates, and ureas, among other functional groups. Each derivatization introduces new physicochemical properties and potential applications. For example, derivatization can be employed to create novel amidines or to modify surfaces of materials. mdpi.comfrontiersin.org This chemical flexibility makes it a valuable starting material for creating libraries of novel fluorinated compounds for screening in various applications.
Table of Potential Synthetic Transformations
| Reactant | Resulting Functional Group | Application Area |
|---|---|---|
| Aldehyde/Ketone | Imine (Schiff Base) | Synthetic Intermediate, Ligand Chemistry nih.govmdpi.com |
| Acyl Chloride/Anhydride | Amide | Materials, Bioactive Molecules |
| Sulfonyl Chloride | Sulfonamide | Medicinal Chemistry |
| Isocyanate | Urea | Polymers, Agrochemicals |
Contributions to Medicinal and Agrochemical Chemistry as a Synthetic Component
The introduction of fluorine into pharmaceuticals and agrochemicals is a well-established strategy for enhancing efficacy and modifying metabolic stability. researchgate.net The fluorine atom's high electronegativity and small size can lead to profound changes in a molecule's biological activity. nih.gov
The use of this compound allows for the incorporation of a pentafluorobutyl group into potential drug candidates or pesticides. This specific fluorinated tail can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the fluorinated part of the molecule resistant to metabolic degradation, potentially leading to a longer biological half-life. Fluorinated compounds have found applications across various classes of agrochemicals, including herbicides, fungicides, and insecticides. ccspublishing.org.cn By serving as a synthetic component, this compound provides a direct route to introduce a specific, metabolically robust, lipophilic fluorinated moiety, making it a valuable tool for chemists in the life sciences. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acryloyl chloride |
Strategies for Modulating Physicochemical Properties (e.g., lipophilicity, stability) in Candidate Molecules
The introduction of the 3,3,4,4,4-pentafluorobutylamino group can significantly alter the physicochemical properties of a lead compound. These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Predicted Impact of 3,3,4,4,4-Pentafluorobutylamino Moiety on Lipophilicity
| Parent Molecule | Modified Moiety | Predicted LogP Change | Rationale |
| Alkylamine | 3,3,4,4,4-Pentafluoro-butylamino | Increase | The addition of a fluorinated alkyl chain generally increases lipophilicity. |
| Arylamine | Aryl-(3,3,4,4,4-pentafluoro-butylamino) | Moderate Increase | The bulky and lipophilic nature of the pentafluorobutyl group is expected to increase LogP, though the effect might be modulated by the electronic properties of the aryl ring. |
Metabolic Stability: A primary driver for incorporating fluorinated motifs into drug candidates is to enhance metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing metabolically labile C-H bonds with C-F bonds, the metabolic half-life of a drug can be extended, potentially leading to improved bioavailability and a reduced dosing frequency. nbinno.com The 3,3,4,4,4-pentafluorobutylamino group, with its fluorine atoms positioned away from the reactive amine functionality, can effectively shield adjacent positions from metabolic attack.
Table 2: Potential Metabolic Hotspot Blocking with the 3,3,4,4,4-Pentafluorobutylamino Group
| Original Moiety | Potential Metabolic Hotspot | Modified Moiety with Pentafluorobutylamino Group | Effect on Metabolic Stability |
| Butylamine | Oxidation at β, γ, or δ positions | 3,3,4,4,4-Pentafluorobutylamine | Increased stability due to the strength of C-F bonds preventing oxidation. |
| N-alkylaniline | N-dealkylation | N-(3,3,4,4,4-Pentafluorobutyl)aniline | Steric hindrance and electronic effects from the fluorinated group may reduce the rate of N-dealkylation. |
Influence on Chemical Reactivity for Target Interactions
The electronic properties of the 3,3,4,4,4-pentafluorobutylamino group can significantly influence a molecule's reactivity and its ability to interact with biological targets. The strong electron-withdrawing nature of the fluorine atoms can modulate the basicity (pKa) of the amine group and alter the charge distribution of the entire molecule.
Modulation of Basicity (pKa): The introduction of fluorine atoms can lower the pKa of nearby amine groups through a strong inductive effect. researchgate.net A lower pKa means the amine is less protonated at physiological pH, which can have profound effects on a drug's properties. For instance, it can reduce unwanted interactions with off-target ion channels and improve cell permeability.
Table 3: Predicted pKa Modulation by the 3,3,4,4,4-Pentafluorobutylamino Group
| Reference Compound | Amine Moiety | Predicted pKa | Consequence at Physiological pH (7.4) |
| Butylamine | -CH2CH2CH2CH2NH2 | ~10.6 | Mostly protonated |
| This compound | -CH2CH2C(F)2C(F)3NH2 | Lower than Butylamine | Reduced protonation, increased fraction of neutral species |
Altering Target Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions. These interactions can contribute to enhanced binding affinity and selectivity. The conformational preferences of the fluorinated alkyl chain can also play a role in optimizing the presentation of the molecule within a binding pocket.
In the context of the previously mentioned gamma-secretase inhibitors, the incorporation of the 3,3,4,4,4-pentafluorobutylamino group could be crucial for achieving the desired potency and pharmacokinetic profile. The fluorinated tail may occupy a hydrophobic pocket within the enzyme while the amine participates in key hydrogen bonding or ionic interactions. The modulated basicity of the amine could be critical for optimizing these interactions and for ensuring the compound can effectively cross cellular membranes to reach its target.
Future Research Directions in 3,3,4,4,4 Pentafluorobutan 1 Amine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of fluorinated amines, including 3,3,4,4,4-Pentafluorobutan-1-amine, has traditionally relied on methods that can be hazardous and environmentally taxing. A significant future direction is the development of more sustainable and green synthetic routes.
Key research goals in this area include:
Replacement of Hazardous Reagents: A primary focus is to move away from toxic and corrosive fluorinating agents. For instance, research has demonstrated the potential of using sulfur hexafluoride (SF6), a potent greenhouse gas, as a benign source for deoxyfluorination reagents, offering a greener alternative to traditional reagents like DAST (diethylaminosulfur trifluoride). acs.orgnih.gov
Utilization of Benign Feedstocks: Efforts are being directed towards using readily available and non-toxic starting materials. The use of carbon dioxide (CO2) and carbon disulfide (CS2) as C1 sources for synthesizing carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are precursors to trifluoromethylamines, represents a significant step in this direction. acs.orgnih.gov
Solvent-Free and Energy-Efficient Methods: Mechanochemical synthesis, which involves the manual or mechanical grinding of reactants in the absence of a solvent, is a promising green methodology. This approach has been successfully applied to the synthesis of fluorinated imines, often resulting in high yields in very short reaction times and can be extended to the synthesis of other fluoroamines. mdpi.com
Biocatalysis: The use of enzymes for the synthesis of fluorinated compounds is an emerging area. Biocatalytic methods, such as the use of ω-transaminases for the asymmetric synthesis of fluoroalanines from fluoropyruvates, offer high selectivity and operate under mild, environmentally friendly conditions. mdpi.com
| Parameter | Traditional Methods | Green/Sustainable Methods |
|---|---|---|
| Reagents | Often toxic/corrosive (e.g., DAST, difluorophosgene derivatives) nih.gov | Benign sources (e.g., SF6, CO2, CS2), biocatalysts acs.orgnih.govmdpi.com |
| Solvents | Often uses large volumes of organic solvents | Solvent-free (mechanochemistry) or aqueous media (biocatalysis) mdpi.commdpi.com |
| Byproducts | Potentially hazardous waste | Often non-toxic salts (e.g., NaCl, KCl) or minimal waste eurekalert.org |
| Energy Consumption | May require high temperatures and pressures | Often proceeds at ambient temperature and pressure acs.orgmdpi.com |
Integration of Advanced Computational Approaches for Reaction Discovery and Optimization
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of synthetic routes for complex molecules like this compound. Advanced computational approaches offer deep mechanistic insights and predictive power.
Future research in this domain will likely focus on:
Mechanism Elucidation: Density Functional Theory (DFT) calculations are crucial for mapping out the energy profiles of reaction pathways. researchgate.net This allows researchers to understand the intricate details of reaction mechanisms, identify rate-determining steps, and rationalize observed stereoselectivity in fluorination reactions. researchgate.net
Catalyst Design: Computational screening can predict the efficacy of potential catalysts, saving significant time and resources in the lab. By modeling the interactions between substrates, reagents, and catalysts, researchers can design more efficient and selective catalytic systems for fluoroamination.
Predictive Modeling: Orbital optimized DFT methods can be employed to study electronic excited states, which is relevant for understanding photochemical reactions. youtube.com Such computational tools can predict the reactivity and properties of novel fluorinated compounds, guiding synthetic efforts toward molecules with desired characteristics. For example, DFT has been used to study how fluorine substitution affects the electronic and optical properties of complex organic molecules. nih.gov
Exploration of Novel Catalytic Systems for Efficient Fluoroamination
Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for the efficient synthesis of fluoroamines is a major research frontier. The goal is to achieve high yields, regioselectivity, and enantioselectivity under mild conditions.
Promising areas for future exploration include:
Lewis Base Catalysis: The in-situ generation of amine-HF reagents catalyzed by Lewis bases has proven effective for the hydrofluorination of aziridines to produce β-fluoroamines. organic-chemistry.orgorganic-chemistry.org Future work could expand the scope of this methodology to different substrates and develop more advanced Lewis base catalysts.
Transition Metal Catalysis: Transition metals like copper, gold, and tantalum have shown great promise in catalyzing hydroamination reactions. acs.orgnih.govfrontiersin.orgrsc.org For instance, copper-catalyzed hydroamination of 1-trifluoromethylalkenes provides a route to optically active α-trifluoromethylamines. acs.org Research will continue to explore new metal-ligand combinations to improve catalytic activity and selectivity.
Photoredox Catalysis: This emerging field uses light to drive chemical reactions and has been applied to the synthesis of fluorinated nitrogen heterocycles. nottingham.ac.uk The development of new photocatalysts and reaction conditions could open up novel pathways for the synthesis of complex fluoroamines. nottingham.ac.uk
Asymmetric Catalysis: The demand for enantiomerically pure fluorinated compounds in pharmaceuticals and agrochemicals is high. Chiral catalysts, such as chiral aryl iodides for the fluoroamination of alkenes, are being developed to control the stereochemistry of the products with high precision. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Lewis Base Catalysis | Hydrofluorination of Aziridines | Mild conditions, high yields, avoids corrosive amine-HF reagents | organic-chemistry.orgorganic-chemistry.org |
| Copper Catalysis | Hydroamination of Fluoroalkenes | Good yields, excellent regioselectivity for α-trifluoromethylamines | acs.org |
| Chiral Aryl Iodide Catalysis | Fluoroamination of Alkenes | High diastereo- and enantioselectivity | nih.gov |
| Tantalum Imido Complexes | Hydroamination of Alkynes | Effective for a range of alkyne substrates | nih.gov |
| Photoredox Catalysis | Radical Cyclization | Milder and less toxic approach to radical-based transformations | nottingham.ac.uk |
Advancements in Analytical and Characterization Techniques for Complex Fluoroamines
As more complex fluoroamines are synthesized, the need for advanced analytical techniques for their characterization and quantification becomes more critical. The unique properties of the fluorine atom can be leveraged for highly sensitive detection.
Future advancements are expected in the following areas:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is an exceptionally powerful tool due to the 100% natural abundance of the 19F nucleus and its high sensitivity to the local chemical environment. biophysics.orgsouthampton.ac.uk Future research will focus on developing novel 19F-centered NMR methodologies to elucidate the structures of fluorinated molecules in complex mixtures without the need for separation. researchgate.netnih.gov Combining NMR with other techniques like mass spectrometry will be crucial for the structural biology of complex biomolecular systems involving fluorinated compounds. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for identifying and structurally characterizing novel fluorinated compounds, even at trace levels. nih.govnih.gov These techniques are particularly important for identifying unknown transformation products in environmental samples. chromatographyonline.com
Chromatographic Methods: The development of new chromatographic techniques, such as combustion ion chromatography (CIC), allows for the determination of total organic fluorine, providing a way to perform a mass balance and identify the presence of unknown organofluorine compounds in environmental matrices. chromatographyonline.comrsc.org
Elemental Fluorine Detection: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are being developed for sensitive, compound-independent detection of elemental fluorine. This would be a significant advancement for quantifying total fluorinated compounds in complex samples where standards are not available. perkinelmer.com
Studies on Environmental Transformation and Chemical Fate Pathways of Perfluorinated Amines
The high stability of the carbon-fluorine bond makes many per- and polyfluorinated compounds, including amines, persistent in the environment. researchgate.netnih.gov Understanding their environmental fate is crucial for assessing their long-term impact.
Key research questions to be addressed include:
Biodegradation Pathways: While highly fluorinated compounds are generally recalcitrant, microorganisms can degrade some organofluorine compounds. researchgate.netnih.gov Research is needed to identify the specific microbial pathways and enzymes involved in the transformation of perfluorinated amines. Polyfluorinated substances, which contain non-fluorinated segments, can serve as points for microbial attack, potentially leading to the formation of persistent perfluorinated acids (PFAAs). researchgate.netitrcweb.org
Abiotic Degradation: The role of abiotic processes, such as photolysis, in the degradation of fluorinated amines needs further investigation. collectionscanada.ca Studies have shown that UV treatment can lead to the degradation of some fluorinated compounds, but the transformation products must be carefully identified. nih.gov
Formation of Terminal Pollutants: A major concern is the transformation of precursor compounds into highly persistent and mobile terminal pollutants like perfluoroalkyl carboxylic acids (PFCAs). nih.gov Future studies will aim to elucidate the complete transformation pathways of perfluorinated amines to predict the formation of such end products.
Bioaccumulation and Transport: Research is required to understand the partitioning, transport, and potential for bioaccumulation of perfluorinated amines in various environmental compartments, including soil, water, and biota. nih.govitrcweb.orgepa.gov
Q & A
Q. What are the optimal synthetic routes for 3,3,4,4,4-Pentafluorobutan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves fluorination or nucleophilic substitution. For example:
- Nucleophilic substitution : Reacting pentafluorobutane derivatives with ammonia or amines under controlled conditions. highlights similar fluorinated amines synthesized via substitution of polyhalogenated precursors .
- Fluorination : Using agents like SF₄ or HF to introduce fluorine atoms into butanamine backbones, as suggested by sulfonamide synthesis in .
Key Parameters : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (amine:halogenated precursor ≥ 2:1). Yield optimization requires GC-MS monitoring and inert atmospheres to mitigate side reactions.
Q. What analytical techniques are most reliable for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -120 ppm for CF₃/CF₂ groups) and ¹H NMR (δ 1.5–3.0 ppm for CH₂/CH₃) to confirm backbone structure () .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (163.09 g/mol, C₄H₅F₅N) and isotopic patterns .
- Chromatography : HPLC with UV/RI detection for purity assessment (>95% required for reproducibility in downstream applications).
Q. How can researchers mitigate challenges in purification due to high volatility and fluorophilicity?
Methodological Answer:
- Distillation : Short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) to prevent thermal decomposition .
- Chromatography : Use fluorinated stationary phases (e.g., C18-F) to improve retention and separation efficiency .
- Storage : Sealed containers at -20°C with inert gas to minimize hydrolysis or oxidation.
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl or aryl substituents) influence the compound’s reactivity and physical properties?
Methodological Answer:
- Substituent Effects : and show that cyclohexyl or aryl groups (e.g., 1-(Adamantyl)-derivatives) increase hydrophobicity (logP ↑) and thermal stability (Tₘ ↑ by 20–40°C) but reduce solubility in polar solvents .
- Reactivity : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, enabling nucleophilic attacks at the β-carbon. Computational DFT studies (B3LYP/6-31G*) can predict charge distribution and reaction sites.
Q. What computational models are effective for predicting the compound’s behavior in catalytic or biological systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors (e.g., amine oxidases in ) using force fields like AMBER or CHARMM .
- Docking Studies : AutoDock Vina to assess binding affinities with fluorophobic pockets (e.g., in SSAO enzymes, as noted in ) .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental logD or pKa values.
Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points or spectral shifts)?
Methodological Answer:
- Data Triangulation : Cross-validate using independent techniques (e.g., DSC for melting points vs. capillary methods) .
- Source Evaluation : Prioritize peer-reviewed studies over vendor catalogs (e.g., vs. 16 for CAS 139978-28-2 vs. 374-27-6 discrepancies) .
- Error Analysis : Statistically assess outliers via Grubbs’ test (α=0.05) and replicate measurements under standardized conditions.
Q. What role does this compound play in multi-target drug design, particularly for neurodegenerative diseases?
Methodological Answer:
- Pharmacophore Design : The amine group enables hydrogen bonding with biological targets (e.g., monoamine oxidases), while fluorination enhances blood-brain barrier permeability () .
- In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based MAO inhibition) to evaluate dual-target activity. notes fluorinated pyridines as bioactive precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
